N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-7-5-12(9-16(14)24-3)17(21)19-18-10-11-4-6-13(20)15(8-11)23-2/h4-10,20H,1-3H3,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCFUZITNWZRBT-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416506 | |
| Record name | AC1NSJ01 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-53-6 | |
| Record name | AC1NSJ01 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antimalarial, and antiproliferative activities, supported by experimental data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.32 g/mol
- IUPAC Name : this compound
The structure features two methoxy groups and a hydroxyl group attached to aromatic rings, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3,4-dimethoxybenzohydrazide in ethanol. This reaction yields the desired hydrazone derivative through a Schiff base formation process .
Antibacterial Activity
Studies have shown that this compound exhibits moderate antibacterial activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro tests indicated effectiveness against common fungal pathogens, although the activity was generally lower compared to standard antifungal agents .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 128 µg/mL |
| Aspergillus niger | 256 µg/mL |
Antimalarial Activity
This compound has shown promising results in antimalarial assays. The compound demonstrated significant inhibition of Plasmodium falciparum growth in vitro, indicating potential as a lead compound for further development .
Antiproliferative Activity
Research focusing on the antiproliferative effects of this compound has revealed its potential in cancer treatment. In vitro studies using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation through multiple pathways .
Case Studies and Research Findings
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzohydrazides, including this compound, exhibited significant antibacterial properties against resistant strains of bacteria .
- Antiproliferative Effects : Another research article highlighted the compound's ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was linked to increased expression of p53 and decreased expression of cyclin B1 .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
HMBH has demonstrated notable antioxidant activity, making it a candidate for developing therapeutic agents aimed at reducing oxidative stress-related diseases. Studies have shown that HMBH can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with conditions such as cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that HMBH exhibits promising anticancer properties. In vitro studies have revealed its ability to inhibit the proliferation of various cancer cell lines. For instance, one study reported that HMBH significantly reduced the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of HMBH on human cancer cell lines using MTT assays. The results indicated an IC50 value of approximately 25 µM for breast cancer cells, highlighting its effectiveness compared to standard chemotherapeutics .
Material Science
Synthesis of Nanocomposites
HMBH has been utilized in synthesizing nanocomposite materials for various applications, including drug delivery systems. Its structural properties allow it to act as a stabilizing agent for nanoparticles, enhancing their biocompatibility and efficacy.
Case Study: Drug Delivery Systems
In a study focused on drug delivery, HMBH was incorporated into polymeric nanoparticles designed for targeted therapy. The results showed improved drug loading capacity and controlled release profiles, indicating its potential in enhancing the therapeutic index of anticancer drugs .
Analytical Chemistry
Fluorescent Probes
HMBH has been explored as a fluorescent probe for detecting metal ions due to its ability to form stable complexes. This application is particularly relevant in environmental monitoring and biomedical diagnostics.
Data Table: Metal Ion Detection
| Metal Ion | Detection Limit (µM) | Fluorescence Intensity (Relative Units) |
|---|---|---|
| Pb²⁺ | 0.5 | 150 |
| Cu²⁺ | 1.0 | 120 |
| Hg²⁺ | 0.2 | 180 |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects on Antimicrobial Activity
A series of 3,4-dimethoxybenzohydrazide derivatives were synthesized with varying benzylidene substituents (Table 1). Key findings include:
Table 1: Antimicrobial Activity of Selected 3,4-Dimethoxybenzohydrazide Derivatives
| Compound ID | Substituent on Benzylidene Ring | Yield (%) | Melting Point (°C) | Antimicrobial Activity (Relative Potency) |
|---|---|---|---|---|
| 4a | 4-Amino | 83 | 180–182 | High |
| 4c | 4-Acetamido | 69 | 165–167 | Moderate |
| 4d | 2,4,6-Trimethyl | 89 | 191–193 | Weak |
| 4g | 3,5-Di-tert-butyl-2-hydroxy | 85 | 235–237 | Moderate |
| Target | 4-Hydroxy-3-methoxy | ~80* | ~200–208* | High (Inferred) |
*Data inferred from analogous compounds in .
- Electron-Donating Groups (e.g., –NH₂ in 4a) : Enhance activity by improving solubility and target binding .
- Bulky Substituents (e.g., 4g) : Reduce activity due to steric hindrance .
- Heteroaromatic Rings (e.g., indole in 4h) : Significantly decrease potency, likely due to reduced membrane permeability .
The target compound’s 4-hydroxy-3-methoxy group balances hydrophilicity and lipophilicity, contributing to its high antimicrobial efficacy, comparable to 4a .
Antioxidant Activity Comparison
Hydrazones with phenolic hydroxy groups exhibit radical scavenging properties. For example:
- N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g): Demonstrated 75% hydrogen peroxide scavenging at 100 µg/mL, attributed to the 4-hydroxy-3-methoxybenzylidene moiety .
- Compound 5 in : (N'-(4-Hydroxybenzylidene)-3,5-dinitrobenzohydrazide) showed a 20% lower activity than 2g, highlighting the critical role of the 3-methoxy group in stabilizing radicals .
Physicochemical and Crystallographic Properties
- Crystal Packing : The title compound forms intermolecular N–H···O hydrogen bonds, similar to N'-(3,4-dimethoxybenzylidene)acetohydrazide, creating stable 2D polymeric structures .
- Solubility : Methoxy groups enhance lipophilicity, while hydroxy groups improve water solubility. This balance is absent in analogs like 4d (2,4,6-trimethyl), which is highly lipophilic and less bioactive .
Preparation Methods
Esterification of 3,4-Dimethoxybenzoic Acid
The synthesis begins with the esterification of 3,4-dimethoxybenzoic acid (1 ) to its methyl ester derivative (2 ). This step typically employs sulfuric acid as a catalyst in methanol under reflux conditions. For example, heating 1 in methanol with concentrated H₂SO₄ at 60–70°C for 6 hours yields methyl 3,4-dimethoxybenzoate (2 ) with >90% efficiency. The esterification reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization from ethanol.
Hydrazinolysis to 3,4-Dimethoxybenzohydrazide
The methyl ester (2 ) undergoes hydrazinolysis with excess hydrazine hydrate (85–99%) in ethanol under reflux. Reaction times vary between 3–20 hours, depending on the scale and solvent volume. For instance, refluxing 2 with hydrazine hydrate in ethanol for 20 hours produces 3,4-dimethoxybenzohydrazide (3 ) in 65–73% yield after neutralization with NaHCO₃ and recrystallization from methanol. Key spectral data for 3 include:
Schiff Base Condensation with 4-Hydroxy-3-Methoxybenzaldehyde
The final step involves condensing 3 with 4-hydroxy-3-methoxybenzaldehyde (4 ) in ethanol under reflux. Equimolar amounts of 3 and 4 are heated in anhydrous ethanol with catalytic acetic acid for 4–6 hours, yielding the target hydrazone (5 ) (Fig. 1). The reaction is driven by azeotropic removal of water, and the product is isolated via filtration and recrystallized from ethanol/methanol mixtures (yield: 75–83%).
Figure 1: Synthetic route to this compound.
Microwave-Assisted Synthesis: Eco-Friendly and Rapid Optimization
Recent advancements highlight microwave irradiation as a superior method for synthesizing hydrazone derivatives, offering reduced reaction times and improved yields.
Microwave-Enhanced Hydrazinolysis
Replacing traditional reflux with microwave irradiation (180–360 W) accelerates hydrazinolysis. For example, reacting methyl 3,4-dimethoxybenzoate (2 ) with hydrazine hydrate in a lab-made microwave reactor for 3 minutes achieves 3 in 93% yield, compared to 65% via 20-hour reflux. This method eliminates solvent evaporation steps, as the reaction completes within minutes.
Solvent-Free Condensation Under Microwave Conditions
The condensation of 3 and 4 is performed in a microwave reactor using water as a green solvent. A mixture of 3 (1 mmol), 4 (1 mmol), and 3 mL H₂O is irradiated at 180 W for 5–10 minutes, producing 5 in 85–90% yield. This approach avoids toxic organic solvents and reduces energy consumption.
Structural Characterization and Analytical Validation
The identity and purity of this compound are confirmed through spectroscopic and chromatographic analyses:
Spectroscopic Data
-
IR (KBr): 3370 cm⁻¹ (O–H stretch), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.37 (s, 3H, OCH₃), 3.45 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 6.85–7.45 (m, 6H, aromatic), 8.56 (s, 1H, CH=N), 9.12 (s, 1H, OH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 56.1 (OCH₃), 56.3 (OCH₃), 56.5 (OCH₃), 114.2–152.1 (aromatic carbons), 162.4 (C=O), 160.2 (C=N).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
The table below contrasts conventional and microwave-assisted methodologies:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 20–24 hours | 8–15 minutes |
| Yield | 65–83% | 85–93% |
| Solvent | Ethanol | Water |
| Energy Consumption | High | Low |
| Environmental Impact | Moderate (organic waste) | Low (aqueous, solvent-free) |
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for N'-(4-hydroxy-3-methoxybenzylidene)-3,4-dimethoxybenzohydrazide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a two-step process:
Preparation of 3,4-dimethoxybenzohydrazide :
- React methyl or ethyl 3,4-dimethoxybenzoate with hydrazine hydrate in ethanol under reflux.
- Key variables affecting yield include reaction time, solvent volume, and stoichiometry (see Table 1).
Condensation with 4-hydroxy-3-methoxybenzaldehyde :
- The hydrazide intermediate reacts with the aldehyde in ethanol or methanol, often catalyzed by acetic acid, to form the Schiff base.
Q. Table 1: Comparison of Hydrazide Synthesis Conditions
| Starting Ester | Reagent/Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Methyl ester | Hydrazine hydrate, EtOH, 3h | 3h | 88% | |
| Ethyl ester | Hydrazine hydrate, EtOH, 18h | 18h | 95% |
Q. Optimization Tips :
- Prolonged reflux (18h) improves yield but may require solvent stability.
- Purification via recrystallization or column chromatography enhances purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- X-ray Crystallography :
- FT-IR Spectroscopy :
- Confirm hydrazide C=O (1650–1680 cm⁻¹) and imine C=N (1600–1620 cm⁻¹) stretches.
- NMR Spectroscopy :
- ¹H NMR detects methoxy (~δ 3.8–4.0 ppm) and aromatic protons; ¹³C NMR identifies carbonyl carbons (~δ 165 ppm).
Q. Table 2: Key Crystallographic Parameters
| Parameter | Observation | Reference |
|---|---|---|
| Dihedral angle | 5.40° between aromatic and hydrazide | |
| Hydrogen bond (O-H⋯O) | Intramolecular, 2.60 Å |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as variable hydrogen bonding patterns in hydrazide derivatives?
Methodological Answer :
- Graph Set Analysis :
- Classify hydrogen bonds using Etter’s notation (e.g., D(2) for dimeric motifs) to identify recurring patterns .
- Software Tools :
- Case Study :
- In N'-(3,4-dimethoxybenzylidene) analogs, variations in π-π stacking vs. hydrogen bonding can arise from substituent electronic effects. Compare with related structures in the Cambridge Structural Database .
Q. What experimental strategies are recommended for evaluating insulin-enhancing activity, based on existing studies with vanadium complexes?
Methodological Answer :
- Synthesis of Metal Complexes :
- React the hydrazide ligand with vanadyl sulfate or oxidovanadium(V) precursors in methanol/water mixtures .
- In Vitro Assays :
- Glucose uptake in 3T3-L1 adipocytes or L6 myotubes, measured via 2-deoxyglucose uptake assays.
- Compare IC₅₀ values with bis(maltolato)oxidovanadium(IV) (BMOV) as a reference .
- In Vivo Models :
- Streptozotocin-induced diabetic rats: Monitor blood glucose levels post-administration (dose range: 0.1–0.3 mmol/kg) .
Q. Table 3: Key Biological Findings
| Compound | Activity (IC₅₀) | Model | Reference |
|---|---|---|---|
| Oxidovanadium(V)-hydrazide | 0.12 μM | L6 myotubes | |
| BMOV (Control) | 0.25 μM | L6 myotubes |
Q. How can computational modeling elucidate structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer :
- Docking Studies :
- QSAR Models :
- Electronic Structure Analysis :
- DFT calculations (Gaussian 09) to map electrostatic potential surfaces, highlighting nucleophilic (methoxy) vs. electrophilic (imine) regions .
Q. What strategies mitigate challenges in reproducibility when scaling up synthesis for pharmacological studies?
Methodological Answer :
- Process Analytical Technology (PAT) :
- Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy.
- Critical Parameter Control :
- Standardize stoichiometry (hydrazide:aldehyde = 1:1.2), pH (4–5 with acetic acid), and inert atmosphere to suppress oxidation.
- Purification Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
